5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
5-Ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by a carboxylic acid group at position 4, an ethyl substituent at position 5, and a 3-fluorophenyl group at position 1 of the triazole ring.
Properties
IUPAC Name |
5-ethyl-1-(3-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEJTMZZDNJQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the triazole class, known for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the ethyl group and the 3-fluorophenyl substituent, contribute to its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H12FN3O2 |
| Molecular Weight | 233.24 g/mol |
| CAS Number | 1094311-25-7 |
| Chemical Structure | Chemical Structure |
The presence of a carboxylic acid functional group enhances its solubility and potential interactions with various biological systems.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing a 1,2,3-triazole scaffold can interact with enzymes and receptors involved in cancer progression. The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study conducted on several triazole derivatives demonstrated that 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These values indicate moderate potency compared to standard chemotherapeutic agents.
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
Table: Enzyme Inhibition Data
These results suggest that the compound may have potential applications in treating conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission.
The biological activity of 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be attributed to its ability to form non-covalent interactions with target proteins. The fluorine atom enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The carboxylic acid group likely contributes to hydrogen bonding with active sites of enzymes or receptors.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:
| Compound Name | Molecular Formula | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|---|
| 5-Ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | C12H12FN3O2 | 34.5 | 31.8 |
| 5-Ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | C12H12FN3O2 | 40.0 | 35.0 |
| 5-Ethyl-1-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | C12H11F3N3O2 | 28.0 | 30.0 |
This table illustrates that while similar compounds exhibit varying degrees of enzyme inhibition, the presence of specific substituents significantly influences their biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and properties of analogous triazole-4-carboxylic acids:
Key Observations:
Bulky substituents like ethyl (in the target compound) may improve lipophilicity but could introduce steric hindrance, affecting binding to biological targets.
Tautomerism and Stability :
- Analogues with formyl groups (e.g., 1-(4-ethoxyphenyl)-5-formyl derivative) exhibit ring-chain tautomerism, influencing reactivity and stability .
Biological Activity Trends :
- Carboxylic acids generally show lower antiproliferative activity compared to their amide derivatives, likely due to reduced membrane permeability .
- Zwitterionic derivatives (e.g., thiazol-2-yl-substituted compounds) demonstrate improved activity, suggesting balanced solubility and target interaction .
Structural Analysis:
- Crystallography: Software such as SHELXL is widely used for small-molecule refinement . For example, the crystal structure of 5-methyl-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylic acid monohydrate was resolved using single-crystal X-ray diffraction (space group P-1) .
Preparation Methods
Reaction Scheme:
3-Fluoroaniline → (diazotization) → 3-Fluorophenyl azide
3-Fluorophenyl azide + Propiolic acid (or derivative) → (CuAAC, mild conditions) → 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
This method is favored for its high regioselectivity, mild conditions, and broad substrate scope, enabling efficient synthesis of the triazole ring with the desired substituents.
Alternative Synthetic Routes
Cycloaddition Followed by Functionalization
In some approaches, the synthesis begins with the formation of a 1,2,3-triazole core via cycloaddition, followed by functionalization:
Sequential Synthesis via Azide and Alkyne Intermediates
- Preparation of the azide precursor: Starting from 3-fluoroaniline, diazotization with sodium nitrite in an acidic medium, followed by substitution with sodium azide.
- Coupling with alkyne derivatives: Using terminal alkynes such as propiolic acid derivatives under copper catalysis to form the triazole ring directly.
Reaction Conditions and Catalysts
| Method | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| CuAAC | 3-Fluorophenyl azide + Propiolic acid | Copper(I) source (e.g., CuSO₄ + sodium ascorbate) | Water/tert-butanol | Room temperature to 60°C | High (up to 82%) | Regioselective, mild conditions |
| Cycloaddition + Hydrolysis | Azide + Propiolic acid derivatives | Copper catalyst | Dichloromethane, ethanol | Reflux | Moderate to high | Requires hydrolysis step for carboxylic acid |
| Sequential Azide-Alkyne Coupling | Azide + Alkyne derivatives | Copper(I) | DMF or acetonitrile | Room temperature | Variable | Allows for diverse substitutions |
Functionalization and Derivatization
Post-cycloaddition modifications are often employed to introduce the carboxylic acid group:
- Hydrolysis of ester intermediates (e.g., ethyl esters) to obtain the free acid.
- Direct amidation of the acid with amines using coupling agents like EDC/HOBt, enabling further derivatization.
Data Tables Summarizing Synthesis Parameters
| Step | Starting Material | Reagents | Conditions | Product | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | 3-Fluoroaniline | NaNO₂, HCl | 0°C, diazotization | 3-Fluorophenyl azide | >90% | Diazotization and azide formation |
| 2 | 3-Fluorophenyl azide | Propiolic acid derivatives | CuSO₄ + sodium ascorbate, water/tert-butanol | 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 75-82% | Regioselective click reaction |
| 3 | Ester intermediates | NaOH | Reflux in methanol/water | Carboxylic acid | >85% | Hydrolysis step |
Research Findings and Optimization
Recent studies emphasize the efficiency of CuAAC in synthesizing 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, highlighting:
- High regioselectivity for 1,4-disubstituted triazoles.
- Mild reaction conditions compatible with various functional groups.
- Scalability for industrial applications via continuous flow processes.
- Functional group tolerance allows derivatization into amides, esters, or other bioactive analogs.
In particular, the use of water as a solvent and sodium ascorbate as a reducing agent has been shown to improve yields and environmental sustainability.
Q & A
Q. Advanced Validation :
- SHELXL for refinement: Adjust thermal parameters and occupancy to resolve disorder .
- ORTEP for visualization: Analyze anisotropic displacement ellipsoids to confirm molecular geometry .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces . Strategies include:
Multi-technique cross-validation :
- Compare NMR (solution state) with X-ray (solid state). For example, crystallography may reveal a planar triazole ring, while NMR shows dynamic averaging of substituent orientations .
Computational modeling :
- Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts or optimize geometries, reconciling discrepancies between experimental and theoretical data .
Variable-temperature NMR :
High-resolution crystallography :
- Employ synchrotron radiation (≤ 0.7 Å resolution) to detect subtle structural features missed in lower-resolution datasets .
Advanced: What strategies optimize the compound's solubility for in vitro bioactivity studies?
Methodological Answer:
Challenges : Low aqueous solubility (common in triazole-carboxylic acids due to planar aromatic systems) .
Optimization Strategies :
Salt formation : React with sodium/potassium hydroxide to generate water-soluble carboxylate salts.
Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes.
Prodrug derivatization : Synthesize methyl/ethyl esters (hydrolyzed in vivo) or amides (e.g., glycine conjugates) .
Structural modification : Introduce polar groups (e.g., -OH, -NH₂) at the 5-ethyl position while monitoring SAR .
Q. Validation :
- Measure solubility via HPLC (shake-flask method) in pH 7.4 buffer.
- Assess bioactivity in cell lines (e.g., NCI-H522 lung cancer) to confirm retained efficacy after modification .
Advanced: How does the electronic environment of the triazole ring influence the compound's acidity and bioactivity?
Methodological Answer:
Acidity Mechanism :
- The triazole ring’s electron-withdrawing nature increases carboxylic acid acidity (pKa ~2.5–3.5 vs. ~4.7 for benzoic acid). This promotes zwitterionic forms in physiological pH, affecting cell permeability .
Bioactivity Implications : - Ionization state : Zwitterions may reduce membrane penetration but enhance target binding (e.g., ionic interactions with kinase active sites) .
- Substituent effects :
Q. Experimental Validation :
- Potentiometric titration : Determine exact pKa values.
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., c-Met), correlating electronic profiles with inhibitory activity (GP% values in cancer cell lines) .
Advanced: What are the key challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
Challenges :
Q. Solutions :
Solvent screening : Use high-throughput crystallization trials (e.g., vapor diffusion with 96-well plates) in solvents like ethanol/water or acetonitrile.
Additive-driven crystallization : Introduce small amines (e.g., triethylamine) to stabilize carboxylate protonation states .
Cryocooling : Flash-freeze crystals in liquid N₂ to mitigate disorder during data collection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
